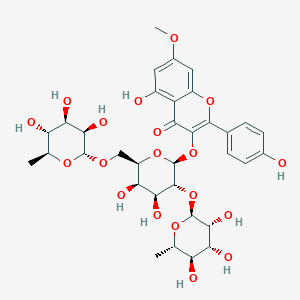

Oxytroflavoside G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxytroflavoside G est un glycoside de flavonoïde isolé de plantes telles que Magnolia utilis . Il appartient à un groupe de phytochimiques connus pour leurs diverses fonctions biologiques et leurs rôles importants dans les plantes. Ce composé a été étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antioxydantes .

Méthodes De Préparation

Oxytroflavoside G peut être isolé de sources végétales en utilisant des techniques de chromatographie préparative. Une méthode efficace implique l'utilisation de la chromatographie préparative 2D avec une colonne préparative ODS C18 pour la première dimension et une colonne préparative XCharge C18 pour la deuxième dimension . Cette méthode permet la séparation des oxytroflavosides avec une pureté élevée. Les méthodes de production industrielle impliquent généralement l'extraction de matières végétales suivie d'une purification par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Oxytroflavoside G subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés alcooliques .

Applications de recherche scientifique

This compound a été largement étudié pour ses applications de recherche scientifique. En chimie, il sert de composé modèle pour l'étude des glycosides de flavonoïdes et de leurs propriétés. En biologie et en médecine, il a montré un potentiel en tant qu'agent anti-inflammatoire et antioxydant, ce qui en fait un candidat pour le développement d'agents thérapeutiques pour des affections telles que l'inflammation et le stress oxydatif . De plus, il a des applications dans l'industrie pharmaceutique pour le contrôle qualité des plantes médicinales .

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies liées à l'inflammation et au stress oxydatif. Il exerce ses effets en inhibant le stress oxydatif et les réponses en aval associées, y compris les maladies inflammatoires . Les propriétés antioxydantes du composé aident à neutraliser les radicaux libres, empêchant les dommages cellulaires et réduisant l'inflammation .

Applications De Recherche Scientifique

Oxytroflavoside G has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying flavonoid glycosides and their properties. In biology and medicine, it has shown potential as an anti-inflammatory and antioxidant agent, making it a candidate for developing therapeutic agents for conditions such as inflammation and oxidative stress . Additionally, it has applications in the pharmaceutical industry for quality control of medicinal plants .

Mécanisme D'action

The mechanism of action of oxytroflavoside G involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. It exerts its effects by inhibiting oxidative stress and related downstream responses, including inflammatory diseases . The compound’s antioxidant properties help neutralize free radicals, preventing cellular damage and reducing inflammation .

Comparaison Avec Des Composés Similaires

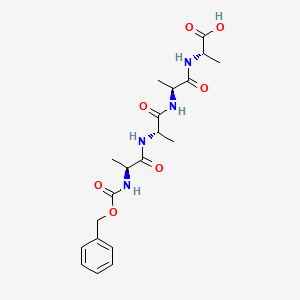

Oxytroflavoside G est similaire à d'autres glycosides de flavonoïdes tels que les oxytroflavosides A, B, C, D et F . Ces composés présentent des similitudes structurales mais diffèrent dans leurs activités biologiques spécifiques et leurs potentiels thérapeutiques. Par exemple, l'oxytroflavoside A a été reconnu pour ses propriétés antioxydantes significatives . L'unicité de l'this compound réside dans sa structure moléculaire spécifique et les activités biologiques particulières qu'il présente, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

Formule moléculaire |

C34H42O19 |

|---|---|

Poids moléculaire |

754.7 g/mol |

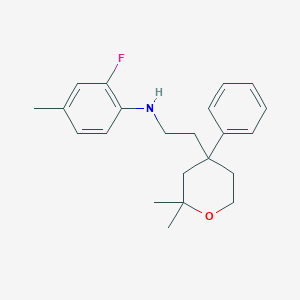

Nom IUPAC |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C34H42O19/c1-11-20(37)24(41)27(44)32(48-11)47-10-18-22(39)26(43)31(53-33-28(45)25(42)21(38)12(2)49-33)34(51-18)52-30-23(40)19-16(36)8-15(46-3)9-17(19)50-29(30)13-4-6-14(35)7-5-13/h4-9,11-12,18,20-22,24-28,31-39,41-45H,10H2,1-3H3/t11-,12-,18+,20-,21-,22-,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1 |

Clé InChI |

JGDLCWFCXJLERP-DMXBUQNHSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)

![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)

![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)

![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)

![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)